molecular formula C9H18N2O3 B1271431 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid CAS No. 70920-53-5

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid

Cat. No.: B1271431
CAS No.: 70920-53-5
M. Wt: 202.25 g/mol
InChI Key: NVFWNRGNHMNIKU-UHFFFAOYSA-N
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Description

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C9H20N2O3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its buffering properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid typically involves the reaction of piperazine with 3-chloropropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the carbon atom of the 3-chloropropanoic acid, displacing the chlorine atom and forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is widely used in scientific research due to its buffering properties. It is commonly used in:

    Chemistry: As a buffering agent in various chemical reactions to maintain a stable pH.

    Biology: In cell culture media to provide a stable pH environment for cell growth.

    Medicine: In the formulation of pharmaceuticals to ensure the stability of active ingredients.

    Industry: In the production of various chemical products where pH control is crucial.

Mechanism of Action

The buffering action of 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is due to its ability to donate and accept protons, thereby maintaining a stable pH in the solution. The piperazine ring can undergo protonation and deprotonation, which helps in neutralizing acids and bases in the solution. This compound interacts with various molecular targets and pathways involved in maintaining pH homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(2-Hydroxyethyl)piperazin-1-yl]propane-1-sulfonic acid
  • 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid

Uniqueness

3-[4-(2-Hydroxyethyl)piperazin-1-yl]propanoic acid is unique due to its specific structure, which provides distinct buffering properties compared to other similar compounds. Its ability to maintain a stable pH over a wide range of conditions makes it highly valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c12-8-7-11-5-3-10(4-6-11)2-1-9(13)14/h12H,1-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFWNRGNHMNIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374737
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70920-53-5
Record name 3-[4-(2-hydroxyethyl)piperazin-1-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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